molecular formula C17H16ClN3O3S B2972407 N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946317-77-7

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2972407
CAS No.: 946317-77-7
M. Wt: 377.84
InChI Key: AFYZIJQMXUCNIQ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a chlorine atom at the 4-position, an oxazole ring with a methyl group at the 3-position, and an oxolane (tetrahydrofuran) methyl group as part of its N-alkyl chain. The oxazole moiety contributes to metabolic stability and binding interactions, while the oxolane substituent may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-10-8-13(24-20-10)16(22)21(9-11-4-3-7-23-11)17-19-15-12(18)5-2-6-14(15)25-17/h2,5-6,8,11H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYZIJQMXUCNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxazole intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, hydroxybenzotriazole.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole and oxazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with bacterial cell wall synthesis, leading to its antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The chlorine atom on the benzothiazole ring (target compound) is a common feature in analogs like 4g , often associated with enhanced electronic effects and binding to hydrophobic pockets. The oxazole-methyl group contrasts with the thiazolidinone or oxadiazole moieties in analogs, which are known to influence metabolic stability and hydrogen-bonding interactions .

Synthetic Accessibility: Yields for benzothiazole-carboxamide derivatives vary widely (37–70% in ), depending on substituent complexity.

Biological Implications: Thiazolidinone-containing analogs (e.g., 4g, 4h) are associated with anti-inflammatory or antimicrobial activities , whereas oxadiazole derivatives () often exhibit kinase inhibition or anticancer effects. The target compound’s activity profile remains speculative without experimental data.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole moiety, an oxazole ring, and an oxolan group. These functional groups contribute to its diverse biological activities. The molecular formula is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S, and it possesses unique properties that facilitate interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. Studies have demonstrated that compounds containing benzothiazole moieties can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. For instance, certain benzothiazole derivatives showed IC50 values ranging from 0.6 µM to 10 µM against these cell lines .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
4bMCF-70.6
4cA5491.2
4dHT-292.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to possess broad-spectrum activity against various pathogens, including bacteria and fungi. In particular, studies have shown that these compounds can effectively inhibit the growth of Mycobacterium bovis and Staphylococcus aureus at low concentrations .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundPathogenMIC (µg/mL)
21cM. tuberculosis4
30C. difficile0.003
31aN. gonorrhoeae0.03

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cellular processes, such as fatty acid synthesis in mycobacteria by targeting enoyl reductase (InhA) .
  • Signal Transduction Modulation : It may modulate signaling pathways by interacting with cellular receptors, influencing cellular responses such as apoptosis and proliferation.

Study on Anticancer Efficacy

A study conducted by Dhumal et al. (2016) explored the anticancer potential of various benzothiazole derivatives, including the target compound. The results indicated that compounds with the benzothiazole structure exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Antimicrobial Research

Another significant study focused on the antimicrobial effects of oxadiazole-benzothiazole hybrids against drug-resistant strains of M. tuberculosis. The study highlighted the importance of structural modifications in enhancing antimicrobial potency . The target compound's unique structure may offer similar advantages.

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